N'-[(4-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a trimethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents and catalysts. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3, and reducing agents like LiAlH4 and NaBH4 . Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.
Scientific Research Applications
N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of other compounds, such as azo dyes and dithiocarbamates.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It is a constituent of various pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine include:
N-pyrrolidino etonitazene: A novel opioid with a similar ethoxyphenyl group.
Etonitazene: An opioid analgesic with structural similarities.
Metonitazene: Another opioid with a related structure.
Uniqueness
N’-[(4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N'-[(4-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-5-17-14-8-6-13(7-9-14)12-16(4)11-10-15(2)3/h6-9H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVQODVJUFXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.